Entrectinib

Biochemical Kinase Assay IC50 Determination TRK Inhibition

Entrectinib is the preferred multi-kinase inhibitor for research requiring simultaneous potent inhibition of TRKA/B/C, ROS1, and ALK. Unlike larotrectinib (TRK-selective) or crizotinib (poor CNS penetration), entrectinib achieves sustained CNS exposure due to weak P-gp interaction, enabling meaningful target engagement in intracranial models. With FDA-approved status, it serves as a validated reference standard for comparative studies against next-generation inhibitors. Select entrectinib for CNS-focused TRK/ROS1 pharmacology and resistance modeling studies.

Molecular Formula C31H34F2N6O2
Molecular Weight 560.6 g/mol
CAS No. 1108743-60-7
Cat. No. B1684687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntrectinib
CAS1108743-60-7
Synonymsentrectinib
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methyl-1-piperazinyl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide
NMS-E628
Rozlytrek
RXDX-101
Molecular FormulaC31H34F2N6O2
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6
InChIInChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)
InChIKeyHAYYBYPASCDWEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Entrectinib (CAS 1108743-60-7) for NTRK/ROS1 Fusion-Driven Oncology Research: Procurement-Relevant Baseline Characteristics


Entrectinib (CAS 1108743-60-7, RXDX-101, trade name Rozlytrek) is an orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) targeting TrkA, TrkB, TrkC (encoded by NTRK1/2/3), ROS1, and ALK kinases [1]. It is FDA-approved for ROS1-positive metastatic non-small cell lung cancer (NSCLC) and for NTRK gene fusion-positive solid tumors in adult and pediatric patients 12 years of age and older [2]. Preclinical characterization established its low nanomolar potency across its primary kinase targets (IC50 ranging from 0.1 to 1.7 nM) and demonstrated selective antiproliferative activity against human tumor cell lines dependent on Trk, ROS1, or ALK signaling [3].

Why Entrectinib Cannot Be Interchanged with Larotrectinib, Crizotinib, or Next-Generation TRK/ROS1 Inhibitors Without Loss of Function


Although entrectinib, larotrectinib, crizotinib, repotrectinib, and taletrectinib all target TRK and/or ROS1 kinases, they are not functionally interchangeable in research or clinical applications due to fundamental differences in kinase selectivity profiles, blood-brain barrier penetration properties, and susceptibility to acquired resistance mutations. Entrectinib is distinguished from larotrectinib by its multi-kinase targeting (ALK and ROS1 in addition to TRK) and its weak interaction with P-glycoprotein (P-gp), enabling sustained CNS exposure that larotrectinib and crizotinib cannot achieve [1][2]. Entrectinib is further differentiated from crizotinib by its potent TRK inhibition and from next-generation inhibitors (repotrectinib, taletrectinib) by its established FDA approval status and distinct resistance mutation profile—entrectinib lacks efficacy against the common solvent-front mutation ROS1 G2032R/TRKA G595R, whereas repotrectinib was specifically designed to overcome this liability [3][4]. Substituting one inhibitor for another without accounting for these quantifiable differences compromises experimental reproducibility and clinical relevance.

Entrectinib Procurement Evidence: Quantified Differentiation Against Larotrectinib, Crizotinib, and Next-Generation Inhibitors


Entrectinib Biochemical IC50 Potency Compared to Larotrectinib Across TRKA/B/C Kinases

Entrectinib demonstrates consistently lower IC50 values against all three TRK family kinases compared to larotrectinib in biochemical assays. Specifically, entrectinib exhibits IC50 values of 2 nM (TRKA), 0.1 nM (TRKB), and 0.1 nM (TRKC), whereas larotrectinib shows values of 9 nM (TRKA), 4 nM (TRKB), and 4 nM (TRKC) under comparable assay conditions [1]. The quantified difference represents approximately 4.5-fold higher potency for TRKA, 40-fold higher for TRKB, and 40-fold higher for TRKC. Additionally, entrectinib demonstrates potent inhibition of ALK and ROS1 (IC50 < 500 nM), whereas larotrectinib is TRK-selective and shows no comparable activity against these secondary kinase targets [1]. This multi-kinase profile is corroborated by independent vendor technical datasheets reporting entrectinib IC50 ranging between 0.1 and 1.7 nM across TRKA/B/C .

Biochemical Kinase Assay IC50 Determination TRK Inhibition

Entrectinib CNS Penetration: P-glycoprotein Interaction Profile Compared to Larotrectinib and Crizotinib

Entrectinib is quantitatively distinguished from both crizotinib and larotrectinib by its weak interaction with P-glycoprotein (P-gp), a key efflux transporter at the blood-brain barrier. In a novel apical efflux ratio (AP-ER) model using P-gp-overexpressing MDCK cells, entrectinib exhibited an AP-ER of 1.1-1.15, whereas crizotinib and larotrectinib both showed AP-ER ≥ 2.8, indicating strong P-gp substrate liability [1]. In vivo rat studies confirmed that entrectinib achieved a more favorable CSF-to-unbound plasma concentration (CSF/Cu,p) ratio of >0.2, compared to crizotinib and larotrectinib which both showed CSF/Cu,p ~0.03 at steady state [1]. Entrectinib treatment resulted in strong tumor inhibition and full survival benefit in an intracranial tumor mouse model at clinically relevant systemic exposures [1].

Blood-Brain Barrier CNS Penetration P-glycoprotein Substrate Brain Metastasis

Entrectinib vs. Crizotinib in ROS1-Positive NSCLC: Differential Efficacy Following CNS Disease Progression

In a case report of ROS1-fusion-positive NSCLC with leptomeningeal metastasis, sequential entrectinib administration following crizotinib failure demonstrated clear differential CNS efficacy. A 34-year-old patient who progressed on crizotinib after 25 months with multiple brain metastases, and subsequently developed leptomeningeal metastasis with neurological symptoms (double vision, headache, leg weakness, walking difficulties) despite crizotinib re-administration, experienced complete resolution of all neurological symptoms upon switching to entrectinib [1]. The most frequently reported crizotinib-resistance mutation is ROS1 G2032R, and some studies have found that even newly developed ROS1 TKIs, such as entrectinib and lorlatinib, show decreased efficacy against this specific mutation [1]. However, the CNS-penetrant properties of entrectinib provide a therapeutic window for managing CNS-restricted progression that crizotinib cannot address.

ROS1-positive NSCLC CNS Metastasis Leptomeningeal Metastasis Post-Crizotinib Therapy

Entrectinib Resistance Profile: Limited Activity Against Solvent-Front Mutations G2032R/G595R Compared to Next-Generation Inhibitors

Entrectinib demonstrates limited activity against solvent-front resistance mutations that emerge during treatment with first-generation TRK/ROS1 inhibitors. Specifically, entrectinib is ineffective against ROS1 G2032R and the structurally analogous TRKA G595R and TRKC G623R gatekeeper-adjacent mutations [1][2]. In contrast, next-generation inhibitors such as repotrectinib were specifically designed to overcome these mutations and exhibit potent activity against ROS1 G2032R, with repotrectinib demonstrating a 10- to 1,000-fold improved potency for the ROS1 G2032R solvent-front mutation over crizotinib, entrectinib, lorlatinib, and taletrectinib [3]. NVL-520, a TRK-sparing ROS1 inhibitor, also shows 10- to 1,000-fold improved potency against ROS1 G2032R compared to entrectinib [3]. Resistance mutations identified following entrectinib discontinuation in clinical settings include ROS1 G2032R, F2004C, and F2004I [4].

Acquired Resistance Solvent-Front Mutation ROS1 G2032R TRKA G595R Next-Generation TKI

Entrectinib vs. Next-Generation Inhibitors: Comparative Intracranial Activity in ROS1-Positive NSCLC

Entrectinib demonstrates meaningful intracranial activity in patients with ROS1-positive NSCLC and brain metastases, though next-generation inhibitors show numerically higher intracranial response rates. In pooled analyses of the ALKA-372-001, STARTRK-1, and STARTRK-2 trials, entrectinib achieved an intracranial objective response rate (IC-ORR) of 50% (6/12 patients with measurable brain metastases; PR = 6, SD = 4) [1][2]. In comparison, the next-generation inhibitor taletrectinib demonstrated an intracranial cORR of 76.5% (95% CI 50.1%-93.2%, N=17) in patients with measurable brain metastases [3]. Repotrectinib has also been associated with numerically higher objective response compared to both crizotinib and entrectinib, and numerically longer duration of response compared to entrectinib [4]. However, both entrectinib and the next-generation inhibitors show substantially higher intracranial response rates than crizotinib, which has limited CNS penetration [5].

Intracranial Objective Response Rate Brain Metastases ROS1-positive NSCLC Cross-Trial Comparison

Entrectinib Procurement Use Cases: Validated Research and Industrial Application Scenarios


In Vitro Studies Requiring Potent Multi-Kinase TRK/ROS1/ALK Inhibition

Entrectinib is the preferred procurement choice for biochemical and cell-based assays requiring simultaneous potent inhibition of TRKA/B/C, ROS1, and ALK kinases. With IC50 values of 2 nM (TRKA), 0.1 nM (TRKB), and 0.1 nM (TRKC) — representing 4.5- to 40-fold higher potency than larotrectinib — and additional nanomolar activity against ROS1 and ALK (IC50 < 500 nM), entrectinib provides a validated multi-kinase inhibitor tool compound [1]. This multi-target profile is particularly valuable for proliferation profiling across large tumor cell line panels, where entrectinib has been demonstrated to selectively inhibit growth of lines dependent on its pharmacologic targets [2]. Researchers requiring a TRK-selective comparator without ALK/ROS1 activity should instead procure larotrectinib; those requiring a multi-kinase tool with validated potency should select entrectinib.

CNS-Penetrant TRK/ROS1 Inhibition for Blood-Brain Barrier and Brain Metastasis Models

For in vivo studies modeling CNS metastases, leptomeningeal disease, or primary CNS tumors driven by NTRK/ROS1 fusions, entrectinib is the only first-generation TRK/ROS1 inhibitor with validated CNS penetration based on weak P-glycoprotein interaction. Quantitative evidence demonstrates that entrectinib exhibits an apical efflux ratio (AP-ER) of 1.1-1.15 (vs. ≥2.8 for crizotinib and larotrectinib) and achieves a CSF-to-unbound plasma concentration ratio >0.2 (vs. ~0.03 for both comparators) [3]. In an intracranial tumor mouse model, entrectinib treatment resulted in strong tumor inhibition and full survival benefit at clinically relevant systemic exposures [3]. Researchers conducting CNS-focused TRK/ROS1 pharmacology studies should procure entrectinib rather than crizotinib or larotrectinib to ensure meaningful CNS target engagement.

Post-Crizotinib Sequential Therapy Modeling in ROS1-Driven Cancers

Entrectinib is the appropriate compound for studies modeling sequential TKI therapy in ROS1-fusion-positive cancers, particularly where CNS-predominant progression limits first-line crizotinib efficacy. Clinical case evidence demonstrates that entrectinib can achieve complete resolution of neurological symptoms (including double vision, headache, leg weakness, and walking difficulties) in patients with leptomeningeal metastasis following crizotinib failure [4]. With an intracranial ORR of 50% (6/12 patients) in ROS1-positive NSCLC with brain metastases, entrectinib provides a validated post-crizotinib CNS-active reference compound [5]. Researchers modeling resistance mechanisms and sequential therapy should note that entrectinib remains ineffective against ROS1 G2032R and TRKA G595R solvent-front mutations [6], which must be accounted for in experimental design when investigating acquired resistance.

Reference Standard for Next-Generation Inhibitor Benchmarking Studies

Entrectinib serves as a critical FDA-approved reference standard for comparative studies evaluating next-generation TRK/ROS1 inhibitors (repotrectinib, taletrectinib, NVL-520). With established efficacy benchmarks including overall ORR of 57% (31/54) in NTRK fusion-positive solid tumors and median duration of response of 10.4 months, and intracranial ORR of 50% in ROS1-positive NSCLC, entrectinib provides validated comparator metrics against which novel agents can be quantitatively assessed [5][7]. The known resistance profile — including lack of activity against G2032R/G595R solvent-front mutations — makes entrectinib particularly valuable as a first-generation comparator for studies evaluating next-generation inhibitors designed to overcome these specific resistance liabilities [6][8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Entrectinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.